

# 4,6-Dimethylpyrimidine-5-carboxylic acid solubility and stability studies

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## Compound of Interest

**Compound Name:** 4,6-Dimethylpyrimidine-5-carboxylic acid

**Cat. No.:** B131206

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An In-depth Technical Guide to the Solubility and Stability Studies of **4,6-Dimethylpyrimidine-5-carboxylic Acid**

## Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of **4,6-dimethylpyrimidine-5-carboxylic acid**, a key intermediate in pharmaceutical synthesis.<sup>[1][2]</sup> This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental design and data interpretation. We will explore methodologies for determining aqueous and solvent solubility, pKa, and log P, and detail the execution of forced degradation studies under various stress conditions as mandated by international guidelines. The ultimate goal is to empower researchers to generate a robust physicochemical profile of this molecule, which is critical for formulation development, process optimization, and ensuring regulatory compliance.

## Introduction: The Significance of Physicochemical Profiling

**4,6-Dimethylpyrimidine-5-carboxylic acid** is a heterocyclic compound featuring a pyrimidine core, two methyl groups, and a carboxylic acid moiety.<sup>[3]</sup> Its structure suggests a specific set of physicochemical properties that will govern its behavior in both chemical reactions and

biological systems. A thorough understanding of its solubility and stability is not merely an academic exercise; it is a fundamental prerequisite for successful drug development.[\[4\]](#) Poor solubility can lead to low bioavailability, while instability can compromise the safety and efficacy of the final drug product.[\[5\]](#) This guide will provide the necessary protocols to proactively address these challenges.

#### Compound Profile:

Property	Value	Source
IUPAC Name	4,6-dimethylpyrimidine-5-carboxylic acid	<a href="#">[3]</a>
CAS Number	157335-93-8	<a href="#">[3]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[3]</a> <a href="#">[6]</a>
Molecular Weight	152.15 g/mol	<a href="#">[3]</a>
Structure	(See Figure 1)	

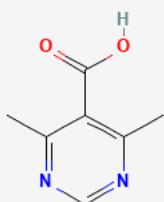


Figure 1. Chemical structure of **4,6-Dimethylpyrimidine-5-carboxylic acid**.

## Solubility Characterization: Beyond a Single Number

Solubility is a critical determinant of a drug's absorption and, consequently, its therapeutic effectiveness.[\[7\]](#) We will explore two key types of solubility measurements: kinetic and thermodynamic.

# Thermodynamic vs. Kinetic Solubility: Choosing the Right Assay

- Thermodynamic Solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature. It is the "gold standard" measurement, typically determined using the shake-flask method over an extended period (24-72 hours) to ensure equilibrium is reached.[8][9] This value is crucial for formulation development.
- Kinetic Solubility measures the concentration of a compound that remains in solution after being rapidly dissolved (often from a DMSO stock) in an aqueous buffer.[4] This high-throughput screening method is valuable in early discovery to quickly flag compounds with potential solubility issues.

## Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is designed to determine the equilibrium solubility of **4,6-dimethylpyrimidine-5-carboxylic acid** in various aqueous buffers.

Objective: To determine the pH-solubility profile.

Materials:

- 4,6-Dimethylpyrimidine-5-carboxylic acid** (purity >97%)[6]
- Phosphate and citrate buffers (pH 2.0, 4.5, 6.8, 7.4, and 9.0)
- HPLC-grade water, acetonitrile, and methanol
- Calibrated pH meter and analytical balance
- Shaking incubator or orbital shaker
- Centrifuge
- HPLC system with UV detector

Procedure:

- Preparation: Prepare a series of vials for each pH buffer.
- Addition of Compound: Add an excess amount of **4,6-dimethylpyrimidine-5-carboxylic acid** to each vial to create a slurry. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
- Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours.[9]
- Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples to pellet the undissolved solid.[10]
- Sampling and Dilution: Carefully withdraw an aliquot of the supernatant. It is critical not to disturb the solid pellet. Dilute the supernatant with an appropriate mobile phase to a concentration within the calibration range of the analytical method.
- Quantification: Analyze the diluted samples using a validated HPLC-UV method (see Section 4.0).
- Data Analysis: Calculate the solubility at each pH by comparing the peak area of the sample to a standard calibration curve.

#### Causality Behind Choices:

- pH Range: The selected pH range covers physiological conditions (stomach, intestine) and provides data to estimate the pKa.
- Shaking Time: A 48-72 hour period is generally sufficient to reach thermodynamic equilibrium.[9]
- Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is essential for reproducibility.[9]

## Data Presentation: pH-Solubility Profile

pH	Temperature (°C)	Solubility (mg/mL)
2.0	25	[Experimental Data]
4.5	25	[Experimental Data]
6.8	25	[Experimental Data]
7.4	25	[Experimental Data]
9.0	25	[Experimental Data]

The carboxylic acid moiety suggests that the solubility of **4,6-dimethylpyrimidine-5-carboxylic acid** will be significantly lower at acidic pH (where it is protonated and neutral) and will increase at higher pH as it deprotonates to form the more soluble carboxylate salt.

## Stability Studies: Unveiling Degradation Pathways

Stability testing is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[\[11\]](#)[\[12\]](#) Forced degradation studies, or stress testing, are conducted under conditions more severe than accelerated stability testing.[\[5\]](#)[\[12\]](#)

## The Rationale of Forced Degradation

The purpose of forced degradation is to:

- Elucidate potential degradation pathways.[\[12\]](#)
- Identify degradation products to aid in the development of stability-indicating analytical methods.[\[11\]](#)
- Discriminate between degradation products that are related to the drug substance versus those that may be generated from excipients in a formulation.[\[13\]](#)

## Experimental Protocol: Forced Degradation Studies

Objective: To evaluate the stability of **4,6-dimethylpyrimidine-5-carboxylic acid** under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

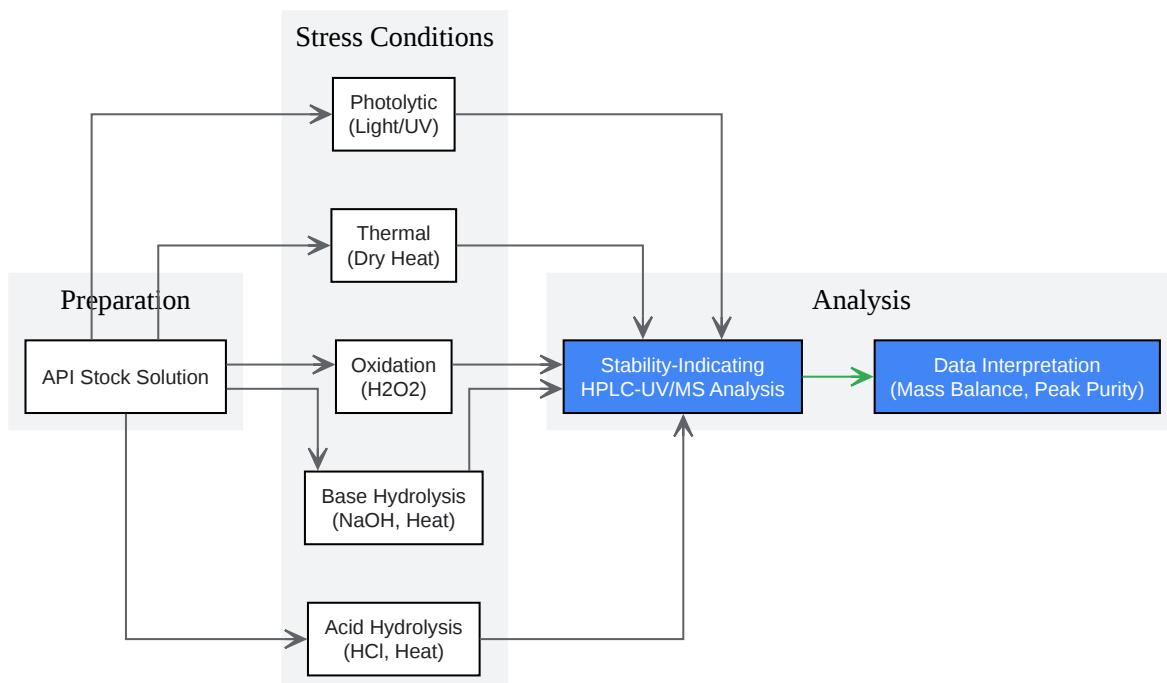
- **4,6-Dimethylpyrimidine-5-carboxylic acid**
- Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
- Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>)
- Photostability chamber
- Oven/heating block
- Validated stability-indicating HPLC method

Procedure:

- Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
- Stress Conditions:
  - Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at 60-80°C.
  - Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature or with gentle heat. Pyrimidine rings can be susceptible to degradation in hot alkali.[\[14\]](#)
  - Oxidative Degradation: Treat the stock solution with 3-30% H<sub>2</sub>O<sub>2</sub> at room temperature.
  - Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80-100°C).
  - Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
- Time Points: Sample at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours). The goal is to achieve 5-20% degradation of the parent compound.
- Sample Quenching: Neutralize the acidic and basic samples before analysis.

- Analysis: Analyze all samples using the stability-indicating HPLC method.

## Diagram: Forced Degradation Workflow



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Caption: Workflow for forced degradation studies.

## Data Presentation: Summary of Forced Degradation

Stress Condition	Reagent/Condition	Time (hrs)	% Degradation	No. of Degradants
Acid Hydrolysis	0.1 N HCl, 80°C	24	[Data]	[Data]
Base Hydrolysis	0.1 N NaOH, 60°C	8	[Data]	[Data]
Oxidation	3% H <sub>2</sub> O <sub>2</sub> , RT	48	[Data]	[Data]
Thermal (Solid)	100°C	72	[Data]	[Data]
Photolytic (Solution)	1.2M lux hrs	-	[Data]	[Data]

## The Core of the Analysis: Stability-Indicating HPLC Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.<sup>[5][15]</sup> High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.<sup>[11][13]</sup>

## Method Development Strategy

The goal is to develop a single HPLC method that can separate the parent peak (**4,6-dimethylpyrimidine-5-carboxylic acid**) from all potential degradation products generated during the forced degradation studies.

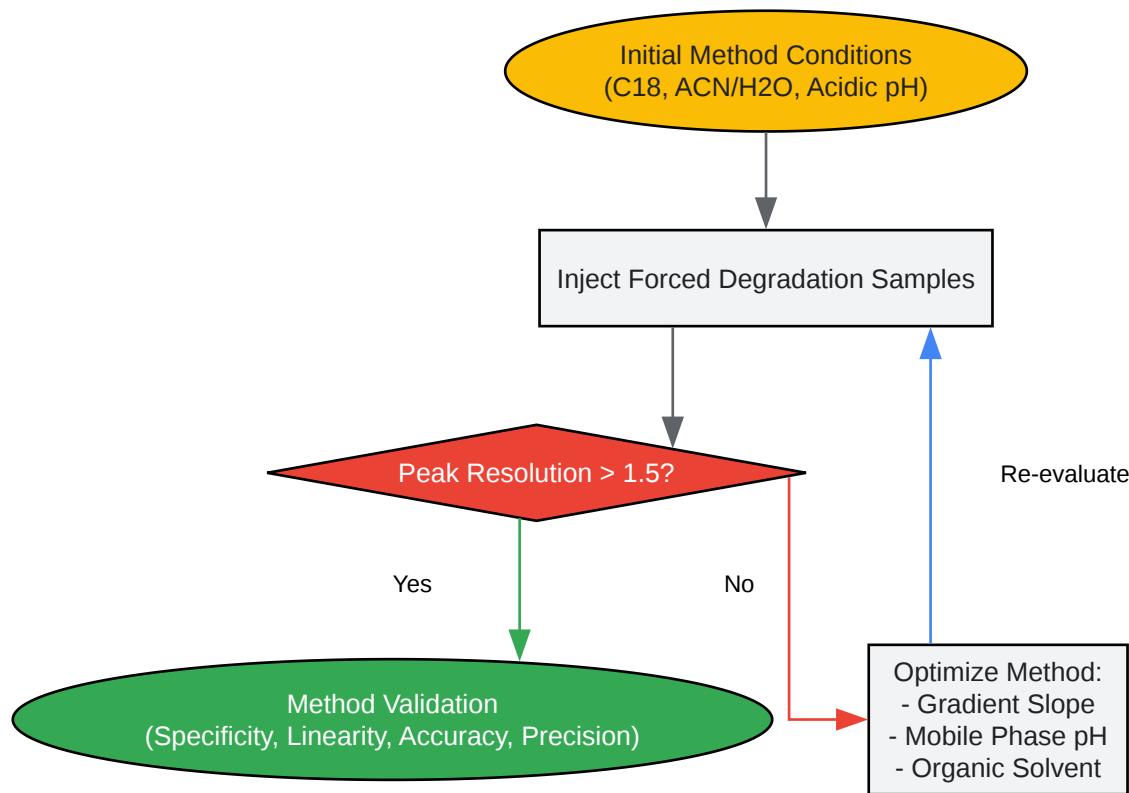
Starting Point for Method Development:

- Column: C18, 250 mm x 4.6 mm, 5 µm
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: Acetonitrile
- Gradient: Start with a low percentage of B and ramp up to elute more hydrophobic compounds.

- Flow Rate: 1.0 mL/min
- Detection: UV detector at a wavelength of maximum absorbance (determined by UV scan).
- Column Temperature: 30°C

Optimization: The gradient, pH of the mobile phase, and organic solvent may need to be adjusted to achieve adequate resolution between all peaks.

## Diagram: HPLC Method Development Logic



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Caption: Logic flow for stability-indicating HPLC method development.

## Conclusion and Future Directions

This guide has outlined a robust, scientifically-grounded approach to characterizing the solubility and stability of **4,6-dimethylpyrimidine-5-carboxylic acid**. By following these protocols, researchers can generate a comprehensive data package that is essential for

making informed decisions in the drug development process. The data from these studies will directly influence formulation strategies, define storage conditions, and ensure the development of a safe, stable, and effective final product.

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